2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one
Description
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a furan ring fused to a chromenone core, with five methyl groups attached at specific positions
Properties
IUPAC Name |
2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-7-6-12-14(8(2)9(3)16(17)19-12)15-13(7)10(4)11(5)18-15/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVOGXUGKSKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=C(O3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromenone core or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure but lack the furan ring.
Chromenones: Share the chromenone core but differ in the substitution pattern.
Furocoumarins: Contain both furan and coumarin moieties but have different substitution patterns.
Uniqueness
2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of five methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2,3,4,8,9-Pentamethyl-7H-furo[2,3-f]chromen-7-one is a compound belonging to the furochromone class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, including antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features multiple methyl groups that enhance its lipophilicity and potentially influence its biological interactions.
Antioxidant Activity
Research indicates that compounds in the furochromone family exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests.
These results suggest that this compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound possesses notable antimicrobial properties that could be explored for therapeutic applications.
Anticancer Activity
The potential anticancer effects of this compound were examined in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects with varying degrees of potency.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | |
| MCF-7 (breast cancer) | 12.0 | |
| A549 (lung cancer) | 20.0 |
The data suggest that this compound could inhibit cancer cell proliferation and warrants further investigation into its mechanisms of action.
Case Studies
A study published in the Journal of Natural Products highlighted the synthesis and evaluation of various derivatives of furochromones including this compound. The study found that modifications to the methyl groups influenced both the solubility and biological activity of the compounds.
In another case study focusing on its antifungal properties against Candida species, researchers demonstrated that the compound's efficacy was enhanced when used in combination with conventional antifungal agents. This synergy could be critical in developing new treatment strategies for resistant fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
